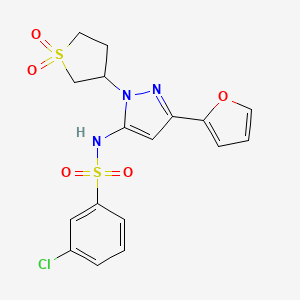

![molecular formula C7H4OS2 B2440349 Thieno[3,4-b]thiophene-2-carbaldehyde CAS No. 1241977-03-6](/img/structure/B2440349.png)

Thieno[3,4-b]thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

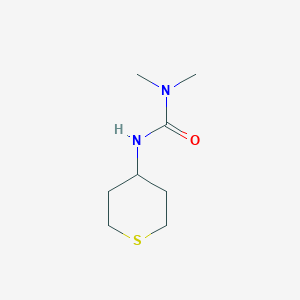

Thieno[3,4-b]thiophene-2-carbaldehyde is a heterocyclic compound . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide . It is used in the preparation of beta-aryl-beta-amino acids and urea derivatives .

Synthesis Analysis

The synthesis of this compound involves the fusion of π-sufficient heteroaryl moieties . It has been designed and characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two thiophene rings with a stable and electron-rich structure . The intermediate 1 was obtained as an orange solid with a yield of 88%, after purification by flash chromatography using a mixture of DCM/hexane (1:1) as eluent .Chemical Reactions Analysis

This compound shows a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .Physical And Chemical Properties Analysis

This compound is a colorless liquid that often appears amber after storage . It has a variety of optical properties .Scientific Research Applications

Synthesis and Optical Properties

- Synthesis and Optical Properties of 2-Functionally Substituted 4,5-Dihydrothieno[3,2-c]quinolines : This study highlights the preparation of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes. These derivatives exhibit moderate to high fluorescence quantum yields, suggesting their potential application as invisible ink dyes due to their structure-optical property relationships (Bogza et al., 2018).

- Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties : The research presents a method for synthesizing 4H-thieno[3,2-c]chromene-2-carbaldehydes with high yields through UV light irradiation. These compounds show potential as covert marking pigments due to their optical properties (Ulyankin et al., 2021).

Nanotubular Structures and Electropolymerization

- Nanotubular Structures via Templateless Electropolymerization Using Thieno[3,4-b]Thiophene Monomers : This study investigates thieno[3,4-b]thiophene monomers with various substituents for preparing nanoporous structures. The findings suggest applications in water harvesting systems, separation membranes, opto-electronic devices, and sensors due to the tunable size and surface hydrophobicity of the structures (Sow et al., 2020).

Synthesis and Characterization of Derivatives

- Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-2-Thioxo-1, 2-Dihydropyridine-3, 5-Dicarbonitrile : The research explores the synthetic potential of a compound derived from benzothiophene-2-carbaldehyde, leading to the formation of thieno[2,3-b]pyridine derivatives with various applications (Abdel-fattah & Attaby, 2012).

- Effective Synthesis of Hard-To-Reach 3,4-Disubstituted Thiophene Derivatives : The study presents a method for synthesizing complex thiophene derivatives, such as 4,5,9,10-tetrahydrothieno[3',4;5,6]-cycloocta[1,2-c]thiophene, indicating potential for further functionalization and applications in various fields (Nikonova et al., 2020).

Electronic and Optical Properties

- A Concise Synthesis and Electrochemical Behavior of Functionalized Poly(thieno[3,4-b]thiophenes) : This paper discusses the synthesis of new thieno[3,4-b]thiophene derivatives and their polymers, which exhibit low bandgaps and potential as low bandgap polymers for electronic applications (Park et al., 2010).

Mechanism of Action

Target of Action

Its primary targets are certain molecules and ions with environmental and medicinal relevance .

Mode of Action

The compound interacts with its targets through optical properties. The versatility of its reactivity allows it to yield a wide range of more complex compounds . It has been used for the detection and quantification of ions and molecules with environmental and medicinal relevance .

Biochemical Pathways

It’s known that heterocyclic aldehydes can be introduced into heterocyclic moieties through several synthetic methodologies .

Result of Action

The compound shows a variety of optical properties. It can fluoresce strongly in solid films, displaying prominent aggregation-induced emission (AIE) nature . It also absorbs in the near-infrared region with extremely high molar extinction coefficients .

Action Environment

The action, efficacy, and stability of Thieno[3,4-b]thiophene-2-carbaldehyde can be influenced by environmental factors. For instance, it shows faint emission in solutions, but can fluoresce strongly in solid films .

Safety and Hazards

Future Directions

Thieno[3,4-b]thiophene-2-carbaldehyde can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation . It has potential applications in areas such as medicinal, materials and supramolecular chemistry .

properties

IUPAC Name |

thieno[2,3-c]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS2/c8-2-6-1-5-3-9-4-7(5)10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFAFCRRQQFVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1241977-03-6 |

Source

|

| Record name | thieno[3,4-b]thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

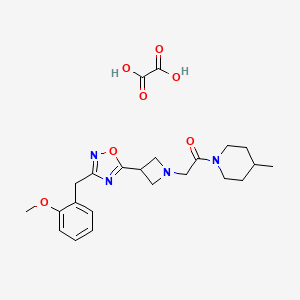

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)

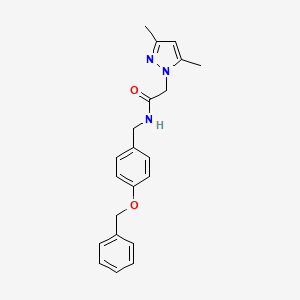

![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

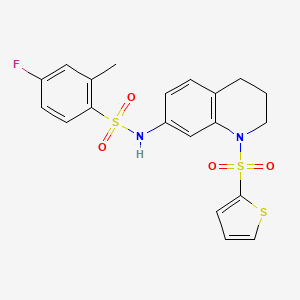

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)